(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, an ethoxycarbonyl group, an indole group, and a 1,3-oxazolidin-5-one group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The indole group contributes to the aromaticity of the molecule, while the oxazolidinone group introduces a heterocyclic ring into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the oxazolidinone group could contribute to its reactivity .Scientific Research Applications
Alzheimer’s Disease Research
This compound may have applications in Alzheimer’s disease research due to its indole moiety, which is a common feature in many natural products with neuroprotective properties . Indole derivatives have been studied for their potential to inhibit the aggregation of beta-amyloid peptides, a hallmark of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier could be investigated to develop new therapeutic agents.
Anti-HIV Therapy
The oxazolidinone ring present in the compound is structurally similar to pharmacophores found in anti-HIV medications . Research could explore its efficacy as a CD4 mimic compound, potentially interfering with the virus’s ability to infect host cells. Its modification could lead to the development of novel anti-HIV drugs with improved pharmacokinetics.
Serotonergic Activity Modulation
Compounds with an indole structure, such as this one, are known to interact with serotonin receptors . This interaction suggests potential applications in modulating serotonergic activity, which could be beneficial in treating various psychiatric and gastrointestinal disorders.
Future Directions
properties
IUPAC Name |
ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-6-25-18(24)22-16(19(2,3)4)26-17(23)20(22,5)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,6,11H2,1-5H3/t16-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSMIAEGAYRJH-OXQOHEQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@H](OC(=O)[C@@]1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one |
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